Antimonatetungstate

説明

Antimonate compounds are derivatives of antimony (Sb) in its +5 oxidation state (Sb(V)), forming complexes with oxygen and various metals. These materials exhibit diverse structural motifs (e.g., pyrochlore, rutile, or layered frameworks) and are pivotal in catalysis, environmental remediation, materials science, and biomedical applications . For example, manganese(II) antimonate (MnSb₂O₆) forms a cubic pyrochlore structure with applications in photocatalysis, while sodium antimonate (NaSbO₃) is utilized in flame retardants and ceramics . Antimonates are also critical in oxidation reactions, such as the oxygen reduction reaction (ORR) in fuel cells, where transition metal antimonates outperform their oxide counterparts .

特性

CAS番号 |

11138-63-9 |

|---|---|

分子式 |

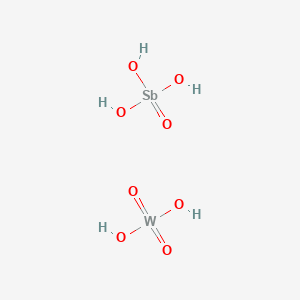

H5O8SbW |

分子量 |

438.64 g/mol |

IUPAC名 |

dihydroxy(dioxo)tungsten;stiboric acid |

InChI |

InChI=1S/5H2O.3O.Sb.W/h5*1H2;;;;;/q;;;;;;;;+3;+2/p-5 |

InChIキー |

KJKGDABVJRFJDD-UHFFFAOYSA-I |

正規SMILES |

O[Sb](=O)(O)O.O[W](=O)(=O)O |

製品の起源 |

United States |

準備方法

合成ルートと反応条件: アンチモンタングステン酸塩は、固体反応や水熱合成などのさまざまな方法で合成できます。一般的なアプローチの1つは、高温条件下で三酸化アンチモン(Sb2O3)と三酸化タングステン(WO3)を反応させることです。 反応には通常、600℃以上の温度が必要であり、目的の生成物の形成を促進するためにフラックスを使用することがあります .

工業生産方法: アンチモンタングステン酸塩の工業生産には、通常、高純度の原料と制御された反応環境を使用し、最終製品の一貫性と品質を確保します。 このプロセスには、目的の化学組成と物理的特性を実現するための焼成、粉砕、精製などのステップが含まれる場合があります .

化学反応の分析

反応の種類: アンチモンタングステン酸塩は、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします。これらの反応は、化合物の独自の構造と、アンチモンとタングステンの両方に複数の酸化状態が存在することの影響を受けます。

一般的な試薬と条件:

酸化: アンチモンタングステン酸塩は、酸性条件下で過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの強い酸化剤を使用して酸化することができます。

還元: 還元反応には、制御された条件下で水素化ホウ素ナトリウム(NaBH4)やヒドラジン(N2H4)などの還元剤を使用することがあります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応はより高い酸化状態の化合物を生成する可能性がありますが、還元反応はより低い酸化状態の種を生成する可能性があります .

4. 科学研究の応用

アンチモンタングステン酸塩は、次のような幅広い科学研究の用途があります。

触媒: それは、酸化や水素化などのさまざまな化学反応における触媒として使用されます。

材料科学: この化合物は、セラミックや複合材料などの先進材料の開発における潜在的な用途について研究されています。

放射線遮蔽: アンチモンタングステン酸塩を含むガラスは、高速中性子とガンマ線を減衰させる能力が調査されており、放射線遮蔽の用途に役立ちます.

医療用途: 特にイメージングと標的薬物送達において、アンチモンタングステン酸塩の医療診断と治療における潜在的な用途に関する研究が進められています.

科学的研究の応用

Antimonatetungstate has a wide range of scientific research applications, including:

Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.

Materials Science: The compound is studied for its potential use in the development of advanced materials, such as ceramics and composites.

Radiation Shielding: this compound-containing glasses have been investigated for their ability to attenuate fast neutrons and gamma rays, making them useful in radiation shielding applications.

Medical Applications: Research is ongoing into the potential use of this compound in medical diagnostics and treatments, particularly in imaging and targeted drug delivery.

作用機序

アンチモンタングステン酸塩がその効果を発揮するメカニズムは複雑であり、複数の経路が含まれます。この化合物の触媒活性は、主に電子移動反応を促進する能力によるものです。 これは、金属中心と反応分子との相互作用を通じて達成され、さらに変換される中間体の形成につながります .

分子標的と経路:

電子移動: アンチモンタングステン酸塩の金属中心は、酸化還元反応に関与し、反応分子間の電子の移動を促進することができます。

類似化合物との比較

Comparative Analysis of Antimonate Compounds

Structural and Functional Diversity

Antimonates vary significantly in crystal structure, which dictates their physicochemical properties:

Key Observations :

- Pyrochlore antimonates (e.g., MnSb₂O₆, Pb₂SnSbO₆.5) are notable for their open frameworks, enabling ion exchange and catalytic activity .

- Rutile antimonates (e.g., CoSb₂O₆) exhibit superior electrical conductivity, making them ideal for gas sensors .

- Layered antimonates (e.g., LiSbO₃) show promise in optoelectronics due to tunable luminescence properties .

Catalytic Performance

Transition metal antimonates demonstrate distinct advantages over simple oxides:

- ORR Activity: MnSb₂O₆ outperforms MnO₂ in alkaline fuel cells, achieving a 30% higher current density at 0.8 V vs. RHE due to enhanced O₂ adsorption on Sb-O-Mn sites .

- Oxidative Coupling : Zinc antimonate (ZnSbO₄) catalyzes α-allylation of glycine derivatives with 92% yield, surpassing ZnCl₂ due to bifunctional Lewis acid/base sites .

Stability and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。